

"1-Chloro-4-(2-chloroethoxy)benzene" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Chloro-4-(2-chloroethoxy)benzene

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Chloro-4-(2-chloroethoxy)benzene**

Introduction

1-Chloro-4-(2-chloroethoxy)benzene is a halogenated aromatic ether. Its chemical structure, featuring a dichlorinated functionality, makes it a molecule of interest in synthetic chemistry, potentially as an intermediate in the development of more complex chemical entities. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Molecular Structure and Properties

To fully interpret spectroscopic data, a clear understanding of the molecule's structure is essential. **1-Chloro-4-(2-chloroethoxy)benzene** consists of a 1,4-disubstituted (para) benzene ring. One substituent is a chlorine atom, and the other is a 2-chloroethoxy group (-O-CH₂-CH₂-Cl).

Caption: Molecular structure of **1-Chloro-4-(2-chloroethoxy)benzene** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles and Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and oxygen) decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Protons on adjacent carbons will couple, leading to signal splitting, with the number of peaks in a signal given by the $n+1$ rule (where n is the number of equivalent neighboring protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-2, H-6 (Aromatic)	~ 6.88	Doublet (d)	~ 9.0	2H	Protons ortho to the electron-donating ether group are shielded relative to H-3/H-5.
H-3, H-5 (Aromatic)	~ 7.25	Doublet (d)	~ 9.0	2H	Protons ortho to the electron-withdrawing chlorine atom are deshielded.
H-7 (-O-CH ₂ -)	~ 4.20	Triplet (t)	~ 6.0	2H	Deshielded by the adjacent oxygen atom. Split by the two H-8 protons.
H-8 (-CH ₂ -Cl)	~ 3.85	Triplet (t)	~ 6.0	2H	Deshielded by the adjacent chlorine atom. Split by the two H-7 protons.

Interpretation: The aromatic region is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings. The protons adjacent to the oxygen (H-2, H-6) will be upfield compared to the protons adjacent to the chlorine (H-3, H-5), consistent with the known directing effects of these substituents. The aliphatic region will feature two triplets of equal integration. The methylene group attached to the oxygen (H-7) is expected to be further downfield than the one attached to the chlorine (H-8) due to oxygen's higher electronegativity in this context.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectroscopy

Principles and Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons bonded to electronegative atoms are deshielded and appear downfield. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single sharp peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (C-Cl)	~ 126.5	Aromatic carbon bonded to chlorine.
C-2, C-6 (CH)	~ 116.0	Aromatic carbons ortho to the ether oxygen. Shielded.
C-3, C-5 (CH)	~ 129.5	Aromatic carbons ortho to the chlorine.
C-4 (C-O)	~ 157.0	Aromatic carbon bonded to oxygen, significantly deshielded.
C-7 (-O-CH ₂)	~ 68.0	Aliphatic carbon bonded to oxygen.
C-8 (-CH ₂ -Cl)	~ 42.5	Aliphatic carbon bonded to chlorine.

Interpretation: Four signals are expected in the aromatic region (δ 110-160 ppm) and two in the aliphatic region (δ 40-70 ppm). The carbon directly attached to the oxygen (C-4) will be the most downfield aromatic carbon. The carbon attached to the aliphatic chlorine (C-8) will be significantly upfield compared to the carbon attached to the ether oxygen (C-7).^[3]

Infrared (IR) Spectroscopy

Principles and Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3100 - 3000	C-H Aromatic Stretch	Medium-Weak	Characteristic of C-H bonds on a benzene ring.
2980 - 2850	C-H Aliphatic Stretch	Medium	Characteristic of C-H bonds in the ethyl chain.
1595, 1490	C=C Aromatic Ring Stretch	Medium-Strong	Key indicator of the benzene ring skeleton.
~ 1245	C-O-C Asymmetric Stretch	Strong	A strong, prominent band indicating an aryl-alkyl ether. ^[4]
~ 1040	C-O-C Symmetric Stretch	Medium	Complements the asymmetric stretch for ether identification.
1100 - 1000	C-Cl Aromatic Stretch	Medium-Strong	Position can vary, but expected in this region for chlorobenzene derivatives. ^[5]
800 - 600	C-Cl Aliphatic Stretch	Strong	Characteristic of the chloroalkane functionality.
~ 830	C-H Out-of-Plane Bend	Strong	A strong band indicative of 1,4-(para) disubstitution on a benzene ring.

Interpretation: The IR spectrum should prominently display a strong C-O-C stretching band around 1245 cm⁻¹, confirming the ether linkage. The presence of the aromatic ring will be confirmed by C=C stretches and aromatic C-H stretches. Crucially, a strong band around 830

cm^{-1} would provide compelling evidence for the para-substitution pattern. The C-Cl stretches for both the aromatic and aliphatic chlorides will also be present.

Mass Spectrometry (MS)

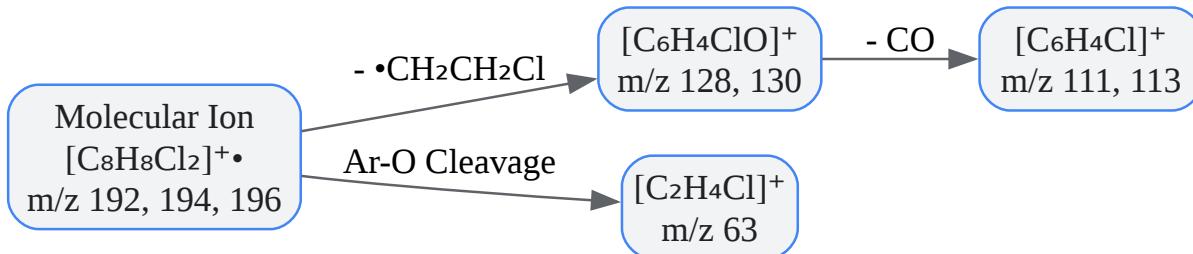
Principles and Causality: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

Predicted Mass Spectrum Data (EI-MS):

m/z	Proposed Fragment Ion	Description of Fragmentation Pathway
192 / 194 / 196	$[\text{C}_8\text{H}_8\text{Cl}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$): The intact molecule. The isotopic pattern with a ratio of ~9:6:1 is the definitive signature for a molecule containing two chlorine atoms.
128 / 130	$[\text{C}_6\text{H}_4\text{ClO}]^+$	Loss of the chloroethyl radical ($\bullet\text{CH}_2\text{CH}_2\text{Cl}$) via cleavage of the ether C-O bond.
111 / 113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Loss of the entire chloroethoxy group ($\bullet\text{OCH}_2\text{CH}_2\text{Cl}$).
63	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Cleavage of the Ar-O bond, resulting in the chloroethoxy cation.

Interpretation: The most critical feature is the molecular ion cluster at m/z 192, 194, and 196. The relative intensities of these peaks, dictated by the natural abundance of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), provide unambiguous evidence for the presence of two chlorine atoms. The fragmentation pattern is driven by the cleavage of the bonds in the chloroethoxy side chain,

which are weaker than the bonds within the stable aromatic ring. The formation of the chlorophenoxy cation (m/z 128/130) is an expected dominant pathway.[6][7][8]



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Caption: Predicted key fragmentation pathways for **1-Chloro-4-(2-chloroethoxy)benzene** in EI-MS.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific machine in use.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~10-20 mg of **1-Chloro-4-(2-chloroethoxy)benzene** and dissolve it in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the 1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the $CDCl_3$ signal at 77.16 ppm.

IR Spectroscopy Protocol

- Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 100\text{ }\mu\text{g/mL}$) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector: 250 °C, split mode (e.g., 50:1).
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

- Source Temperature: 230 °C.
- Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with care, following standard laboratory safety procedures.[9]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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